3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one
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Overview
Description
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may start with commercially available quinoline or its derivatives.
Functional Group Introduction: Introduction of amino and hydroxy groups at specific positions on the quinoline ring.
Alkylation: Introduction of the 2-methylpropyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysts: Use of catalysts to improve reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone derivative, while substitution could introduce various functional groups.
Scientific Research Applications
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies.
Medicine: Possible pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one would depend on its specific biological target. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: A neuroactive compound with a similar structure.
Uniqueness
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one is unique due to its specific functional groups and their positions on the quinoline ring. This uniqueness may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
184536-19-4 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-amino-4-hydroxy-1-(2-methylpropyl)quinolin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)7-15-10-6-4-3-5-9(10)12(16)11(14)13(15)17/h3-6,8,16H,7,14H2,1-2H3 |
InChI Key |
IVEYNHGSOVYWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)N)O |
Origin of Product |
United States |
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